molecular formula C21H15IN2O4 B3982597 4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid

4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid

Cat. No. B3982597
M. Wt: 486.3 g/mol
InChI Key: VCDBIVCMULPXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid is a chemical compound that is used in scientific research. It is also known as IBB or 4-Iodobenzoyl-2-aminobenzoic acid. This compound is a derivative of benzoic acid and has several applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of 4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid involves its binding to proteins. The compound binds to specific sites on proteins, and the resulting complex emits fluorescence upon excitation. This fluorescence can be used to study the interactions between proteins and to identify potential drug targets. Additionally, the compound is cleaved by enzymes such as proteases and kinases, allowing researchers to study the activity of these enzymes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on its application. As a fluorescent probe, the compound allows researchers to study protein-protein interactions. As a substrate for enzymes, the compound is cleaved by these enzymes, and the resulting products can be analyzed to study the enzyme's activity. Additionally, the compound is used in drug discovery research to identify potential drug targets.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid in lab experiments include its ability to bind to proteins and emit fluorescence upon excitation. This allows researchers to study protein-protein interactions and to identify potential drug targets. Additionally, the compound is cleaved by enzymes, allowing researchers to study the activity of these enzymes. The limitations of using the compound include its cost and the need for specialized equipment to detect fluorescence.

Future Directions

For research involving 4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid include its use in drug discovery research. The compound can be used to identify potential drug targets and to study the activity of enzymes involved in drug metabolism. Additionally, the compound can be modified to improve its binding affinity to proteins and its fluorescence properties. Further research can also be done to explore the use of the compound in other areas of scientific research.

Scientific Research Applications

4-({2-[(4-iodobenzoyl)amino]benzoyl}amino)benzoic acid has several applications in scientific research. It is used as a fluorescent probe to study protein-protein interactions. The compound binds to proteins and emits fluorescence upon excitation, allowing researchers to study the interactions between proteins. It is also used as a substrate for enzymes such as proteases and kinases. The compound is cleaved by these enzymes, and the resulting products can be analyzed to study the enzyme's activity. Additionally, this compound is used in drug discovery research to identify potential drug targets.

properties

IUPAC Name

4-[[2-[(4-iodobenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O4/c22-15-9-5-13(6-10-15)19(25)24-18-4-2-1-3-17(18)20(26)23-16-11-7-14(8-12-16)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBIVCMULPXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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